molecular formula C14H11ClN2O2S B2715604 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 571150-67-9

1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B2715604
CAS RN: 571150-67-9
M. Wt: 306.76
InChI Key: CBYFTRBPUXVCOQ-UHFFFAOYSA-N
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Description

“1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is an organic compound . It belongs to the class of compounds known as pyrazoles, which are characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, while not directly mentioned, is closely related to various synthesized derivatives involving chlorophenyl, pyrazole, and thiophene moieties. These compounds are of significant interest due to their complex structures and potential applications in medicinal chemistry and materials science. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a compound with structural similarities, emphasizing the importance of X-ray analysis for unambiguous structure determination, highlighting the compound's solid-state hydrogen-bonding capabilities (Kumarasinghe, Hruby, & Nichol, 2009).

Catalytic Approaches and Computational Applications

In the realm of synthetic organic chemistry, Kanwal et al. (2022) explored the synthesis of pyrazole-thiophene-based amide derivatives through various catalytic approaches. This study not only examined the structural features of these compounds but also utilized computational applications to predict their nonlinear optical properties, showcasing the versatility of such molecules in the development of advanced materials (Kanwal et al., 2022).

Antimicrobial and Anticancer Properties

The biological activity of pyrazole derivatives, including those with chlorophenyl and thiophene groups, has been a subject of interest. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole compounds, evaluating their antimicrobial and anticancer potentials. Their research indicates that certain derivatives exhibit higher anticancer activity than standard drugs, underscoring the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFTRBPUXVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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